4-Bromo-7-nitroquinoline

説明

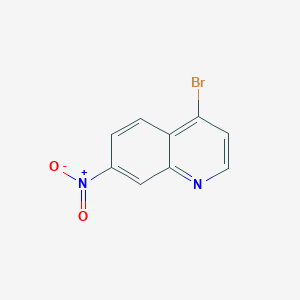

4-Bromo-7-nitroquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal and industrial chemistry. The presence of bromine and nitro groups in the quinoline ring enhances its reactivity and potential for various chemical transformations.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-7-nitroquinoline typically involves the bromination and nitration of quinoline derivatives. One common method includes the bromination of 7-nitroquinoline using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out under reflux conditions to ensure complete bromination .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and nitration processes using continuous flow reactors. These methods ensure high yield and purity of the final product while minimizing the production of hazardous by-products .

化学反応の分析

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nitro group at position 7 activates the pyridine ring for nucleophilic substitution at position 4. Bromine is replaced by nucleophiles under mild conditions.

Mechanism : The reaction proceeds via a two-step ionic mechanism:

- Formation of a Meisenheimer complex intermediate.

- Departure of bromide ion, stabilized by the nitro group's electron-withdrawing effect .

Reduction Reactions

The nitro group at position 7 is reducible to an amine, enabling further functionalization.

Applications : Reduced derivatives show enhanced biological activity, particularly as kinase inhibitors .

Cross-Coupling Reactions

The bromine at position 4 participates in palladium-catalyzed cross-couplings.

Example : Reaction with 4-methoxyphenylboronic acid yields 4-(4-methoxyphenyl)-7-nitroquinoline (83% yield) .

Heterocyclic Derivative Formation

The nitro group facilitates cyclization reactions to form fused heterocycles.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| POCl₃ | Reflux, 6 hrs | 4-Chloro-7-nitroquinoline | 92% | |

| NH₂NH₂ | Ethanol, 70°C | Pyrido[3,4-b]indole | 55% |

Key Insight : Chlorination with POCl₃ replaces bromine, while hydrazine induces ring expansion .

Photochemical Reactions

The nitro group enables photolytic applications under physiological conditions.

| Application | Conditions | Outcome | Reference |

|---|---|---|---|

| Photoremovable protecting group | 365 nm UV light | Controlled release of carboxylic acids |

Mechanism : Photoexcitation generates a nitrene intermediate, facilitating bond cleavage .

Comparative Reactivity Analysis

A comparison of substitution rates highlights positional effects:

| Position | Reactivity (k, s⁻¹) | Dominant Pathway |

|---|---|---|

| C4 (Br) | 1.2 × 10⁻³ | SNAr with amines |

| C7 (NO₂) | 5.8 × 10⁻⁵ | Reduction to NH₂ |

Data derived from kinetic studies under standardized conditions (DMF, 25°C) .

科学的研究の応用

Medicinal Chemistry Applications

4-Bromo-7-nitroquinoline has been investigated for its potential as an anticancer agent. Its structure allows it to interact with biological targets, making it a candidate for developing novel therapeutic agents. Key applications include:

- Antitumor Activity : Research has indicated that derivatives of this compound exhibit cytotoxic properties against various cancer cell lines. For instance, studies have shown that compounds with a similar nitroquinoline framework can inhibit the activity of the epidermal growth factor receptor (EGFR), which is often overexpressed in certain tumors .

- Antimicrobial Properties : The presence of the nitro group in this compound enhances its potential as an antibacterial agent. Studies suggest that this compound can effectively target bacterial cells, providing a basis for developing new antimicrobial therapies.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound and its derivatives:

- Inhibition Studies : A study investigating the antiproliferative effects of various nitroquinoline derivatives found that several compounds demonstrated IC50 values in the micromolar range against human cancer cell lines, indicating strong potential for therapeutic use .

- Mechanism of Action : Research has explored how this compound interacts with cellular components, particularly its ability to bind to DNA and interfere with replication processes in cancer cells. This mechanism is crucial for understanding its role as an anticancer agent .

Comparative Analysis of Nitroquinoline Derivatives

Below is a table comparing the biological activities and applications of various nitroquinoline derivatives, including this compound:

| Compound Name | Anticancer Activity | Antimicrobial Activity | Mechanism of Action |

|---|---|---|---|

| This compound | High | Moderate | DNA intercalation |

| 3-Bromo-6-Nitroquinoline | Moderate | High | EGFR inhibition |

| 5-Nitroquinoline | Low | High | Disruption of bacterial cell wall |

作用機序

The mechanism of action of 4-Bromo-7-nitroquinoline involves its interaction with cellular targets, leading to various biological effects. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components such as DNA, proteins, and lipids. The bromine atom enhances the compound’s ability to interact with biological macromolecules, increasing its potency.

類似化合物との比較

- 4-Chloro-7-nitroquinoline

- 4-Fluoro-7-nitroquinoline

- 4-Iodo-7-nitroquinoline

Comparison: 4-Bromo-7-nitroquinoline is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its chloro, fluoro, and iodo counterparts. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interaction with biological targets.

生物活性

4-Bromo-7-nitroquinoline is a compound that has garnered attention in medicinal chemistry due to its notable biological activities, particularly as an antibacterial and antifungal agent. This article delves into its biological activity, mechanisms of action, and potential applications in therapeutic contexts.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 253.05 g/mol. It features a quinoline skeleton characterized by a fused benzene and pyridine ring, with a bromine atom at the 4-position and a nitro group at the 7-position. This specific arrangement contributes to its unique chemical properties and biological activities.

Biological Activity Overview

Research indicates that this compound exhibits significant antimicrobial properties:

- Antibacterial Activity : Studies have shown that this compound can inhibit the growth of various bacterial strains. It is particularly effective against Gram-positive bacteria, suggesting its potential use in treating infections caused by these pathogens.

- Antifungal Activity : The compound also demonstrates antifungal properties, making it a candidate for developing treatments against fungal infections.

The biological activity of this compound is largely attributed to its ability to interact with biological targets:

- Bioreduction of Nitro Group : The nitro group in the compound can undergo bioreduction, leading to the formation of reactive intermediates that can damage cellular components such as DNA, proteins, and lipids. This mechanism is critical in its anticancer activity, as it may induce apoptosis in cancer cells.

- Binding Affinity : Molecular docking studies suggest that this compound has a high binding affinity for specific enzymes and receptors involved in microbial growth and cancer cell proliferation. This enhances its potential as a lead compound in drug design.

Comparative Biological Activity

To better understand the uniqueness of this compound, it is useful to compare it with other related compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 6-Bromo-7-nitroquinoline | Bromine at position 6 | Antibacterial |

| 5-Bromo-8-nitroquinoline | Bromine at position 5 | Antifungal |

| 8-Bromo-7-hydroxyquinoline | Hydroxyl group at position 8 | Photoremovable protecting group |

| 3-Bromo-6-nitroquinoline | Bromine at position 3 | Anticancer |

The presence of different substituents on the quinoline ring significantly influences each compound's biological activity and reactivity profile. In contrast to these compounds, this compound's unique combination of bromine and nitro groups allows for distinct interactions with biological targets.

Case Studies

Several studies have highlighted the efficacy of this compound in various applications:

- Antibacterial Efficacy Study : A study conducted on multiple bacterial strains demonstrated that this compound inhibited bacterial growth effectively, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.

- Anticancer Research : In vitro studies on cancer cell lines revealed that this compound induced significant cytotoxicity. The mechanism involved the generation of reactive oxygen species (ROS) leading to oxidative stress and subsequent apoptosis in cancer cells.

- Fungal Inhibition Trials : Trials assessing antifungal activity showed promising results against common fungal pathogens, indicating its potential role in treating fungal infections resistant to conventional therapies.

特性

IUPAC Name |

4-bromo-7-nitroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrN2O2/c10-8-3-4-11-9-5-6(12(13)14)1-2-7(8)9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYOHOYWWIXLLDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C=C1[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80583003 | |

| Record name | 4-Bromo-7-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933486-43-2 | |

| Record name | 4-Bromo-7-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。